Synthesis and Manufacturing of Epoxiconazole-d4: An In-Depth Technical Guide
Synthesis and Manufacturing of Epoxiconazole-d4: An In-Depth Technical Guide
Abstract
This technical guide outlines the strategic synthesis, manufacturing, and quality validation of Epoxiconazole-d4 (specifically labeled on the 4-fluorophenyl ring), a high-purity stable isotope-labeled (SIL) internal standard. Designed for analytical chemists and drug development professionals, this document details a convergent synthetic pathway utilizing a Wittig olefination followed by Prilezhaev epoxidation. The protocol ensures high isotopic enrichment (>99 atom% D) and chemical purity suitable for trace-level LC-MS/MS quantification of fungicide residues in agricultural and environmental matrices.
Introduction: The Critical Role of SIL Standards
In the trace analysis of azole fungicides, matrix effects—signal suppression or enhancement caused by co-eluting components—compromise the accuracy of LC-MS/MS data. Epoxiconazole , a broad-spectrum fungicide inhibiting ergosterol biosynthesis, requires precise monitoring in food and soil.
Epoxiconazole-d4 serves as the gold-standard Internal Standard (IS). By mirroring the physicochemical properties (retention time, ionization efficiency) of the analyte while remaining mass-resolved, it auto-corrects for extraction losses and matrix effects.
Key Technical Specifications
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Chemical Name: (2RS,3SR)-1-[3-(2-chlorophenyl)-2-(4-fluorophenyl-d4)oxiran-2-ylmethyl]-1H-1,2,4-triazole
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Isotopic Label: Deuterium (d4) on the 4-fluorophenyl ring.
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Molecular Formula: C17H9D4ClFN3O
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Application: Quantification of Epoxiconazole (CAS 133855-98-8).
Strategic Synthesis Design
Retrosynthetic Analysis
The synthesis of Epoxiconazole-d4 is best approached via a convergent strategy to maximize yield and conserve the expensive deuterated starting material.
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Disconnection: The oxirane ring is the final strategic bond formed.
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Precursor: The corresponding tri-substituted alkene.
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Coupling: A Wittig reaction between a stable triazole-ketone and a benzylphosphonium salt.
Isotope Selection Strategy
Why the 4-Fluorophenyl Ring? Placing the deuterium label on the 4-fluorophenyl ring (using 4'-Fluoroacetophenone-d4 as the starting material) offers superior stability compared to alkyl-chain labeling. Aromatic C-D bonds are highly resistant to metabolic exchange and chemical degradation during acidic/basic workups, ensuring the isotopic integrity of the standard.
Synthesis Pathway Visualization
The following diagram illustrates the convergent workflow, highlighting the introduction of the deuterium label and the critical coupling step.
Figure 1: Convergent synthetic pathway for Epoxiconazole-d4 via Wittig Olefination and Epoxidation.
Manufacturing Protocol (Step-by-Step)
Phase 1: Preparation of the Deuterated Core (Ketone A)
Objective: Synthesize the triazole-substituted ketone while maintaining deuterium enrichment.
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Alpha-Bromination:
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Reagents: 4'-Fluoroacetophenone-d4 (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.
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Protocol: Dissolve 4'-Fluoroacetophenone-d4 in glacial acetic acid at 0°C. Add bromine dropwise to control the exotherm. Stir at RT for 2 hours. Quench with ice water and extract with dichloromethane (DCM).
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Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.
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QC Check: TLC (Hexane/EtOAc 4:1) to confirm consumption of starting material.
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Triazole Substitution:
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Reagents: 2-Bromo-1-(4-fluorophenyl-d4)ethanone (from Step 1), 1,2,4-Triazole (2.5 eq), Potassium Carbonate (3.0 eq), Acetone.
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Protocol: Suspend triazole and K2CO3 in refluxing acetone. Add the bromo-ketone solution dropwise. Reflux for 6 hours. Filter inorganic salts and concentrate the filtrate.
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Purification: Recrystallization from ethanol to remove the regioisomeric impurity (4-substituted triazole).
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Result: 1-(4-fluorophenyl-d4)-2-(1,2,4-triazol-1-yl)ethanone (Intermediate A ).
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Phase 2: Preparation of the Wittig Reagent (Ylide B)
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Phosphonium Salt Formation:
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Reagents: 2-Chlorobenzyl chloride (1.0 eq), Triphenylphosphine (1.1 eq), Toluene.
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Protocol: Reflux the mixture in toluene for 12 hours. The product precipitates as a white solid. Filter, wash with ether, and dry under vacuum.
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Result: (2-Chlorobenzyl)triphenylphosphonium chloride (Intermediate B ).
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Phase 3: Coupling and Epoxidation
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Wittig Olefination:
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Reagents: Intermediate B (1.2 eq), NaH (60% dispersion, 2.5 eq), DMSO/THF (dry), Intermediate A (1.0 eq).
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Protocol: Generate the ylide by adding Intermediate B to NaH in DMSO at RT (color change to orange/red). Stir for 1 hour. Cool to 0°C and add Intermediate A (Ketone) in THF. Stir at RT for 12 hours.
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Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography.
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Mechanism: The ylide attacks the ketone carbonyl to form an oxaphosphetane, which collapses to form the alkene and triphenylphosphine oxide.
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Result: 1-(2-chlorophenyl)-2-(4-fluorophenyl-d4)-3-(1,2,4-triazol-1-yl)prop-1-ene.
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Prilezhaev Epoxidation:
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Reagents: Alkene (from Step 3), m-Chloroperbenzoic acid (mCPBA, 1.5 eq), DCM, NaHCO3 buffer.
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Protocol: Dissolve alkene in DCM. Add NaHCO3 (to neutralize m-chlorobenzoic acid byproduct). Add mCPBA portion-wise at 0°C. Stir at RT for 24 hours.
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Workup: Wash with Na2SO3 (to remove excess peroxide), NaHCO3, and brine.
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Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexane).
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Result: Epoxiconazole-d4 .
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Quality Control & Validation
To certify the material as a Reference Standard, the following validation data is mandatory.
| Test Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV (220 nm) | ≥ 98.0% |
| Isotopic Enrichment | HR-MS / 1H-NMR | ≥ 99.0 atom% D (d0 < 0.5%) |
| Identity (Structure) | 1H-NMR (500 MHz) | Confirms d4-pattern (absence of 4-F-Ph protons) |
| Identity (Mass) | LC-MS/MS | Precursor Ion [M+H]+: m/z 334.1 (vs 330.1 native) |
| Water Content | Karl Fischer | < 1.0% |
Self-Validating Protocol Check
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Isotopic Scrambling: The use of NaH/DMSO in the Wittig step is basic. However, the aromatic deuterium labels on the fluorophenyl ring are non-enocizable and stable under these conditions.
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Regiochemistry: The triazole substitution can yield N1 and N4 isomers. The recrystallization step in Phase 1 is the critical control point to ensure only the N1 isomer proceeds to coupling.
Application Protocol: Internal Standard in LC-MS/MS
Workflow for Residue Analysis:
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Spiking: Add Epoxiconazole-d4 solution (e.g., 10 µL of 10 µg/mL) to the homogenized sample before extraction (QuEChERS).
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Extraction: Acetonitrile extraction followed by dispersive SPE cleanup.
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Analysis: Inject into LC-MS/MS.
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Quantification: Use the area ratio of (Native Epoxiconazole / Epoxiconazole-d4) for calibration.
Figure 2: Analytical workflow utilizing Epoxiconazole-d4 for error correction.
References
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BASF AG. (1986). Triazole fungicides and their preparation. European Patent EP0196038. Link
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King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Methyl Ketones. Journal of Organic Chemistry, 29(12), 3459–3461. Link
- Maquestiau, A., et al. (1987). Synthesis of 1-substituted 1,2,4-triazoles. Bulletin des Sociétés Chimiques Belges, 96, 659.
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
